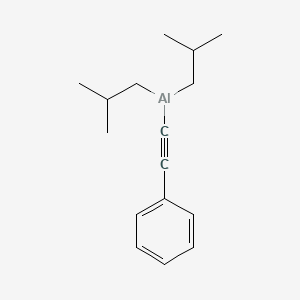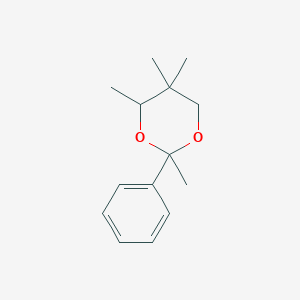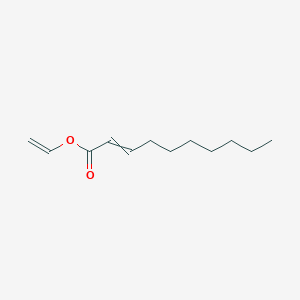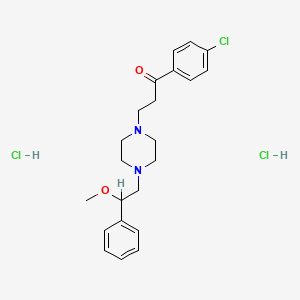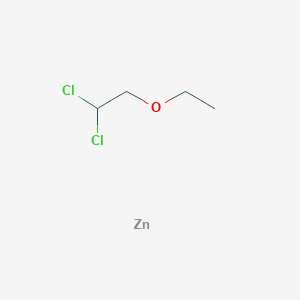
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is an organoarsenic compound characterized by its unique structure, which includes an ethoxy group, a phenylethenyl group, and a triphenylarsanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide typically involves the reaction of triphenylarsine with ethyl phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium chloride in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium oxide.
Reduction: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium hydride.
Substitution: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium chloride or bromide.
Applications De Recherche Scientifique
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: A related compound with similar structural features but lacking the ethoxy and phenylethenyl groups.
(2-Ethoxy-2-phenylethenyl)arsine: Similar structure but without the triphenylarsanium moiety.
(2-Phenylethenyl)(triphenyl)arsanium iodide: Lacks the ethoxy group.
Uniqueness
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is unique due to the presence of both the ethoxy and phenylethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24904-07-2 |
|---|---|
Formule moléculaire |
C28H26AsIO |
Poids moléculaire |
580.3 g/mol |
Nom IUPAC |
(2-ethoxy-2-phenylethenyl)-triphenylarsanium;iodide |
InChI |
InChI=1S/C28H26AsO.HI/c1-2-30-28(24-15-7-3-8-16-24)23-29(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LVEPBRYKDPXIIN-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


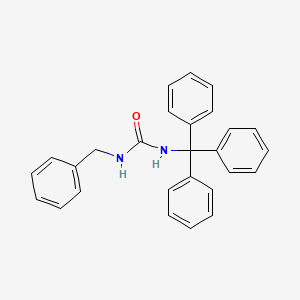
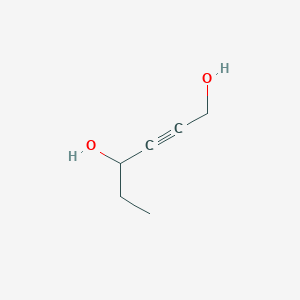
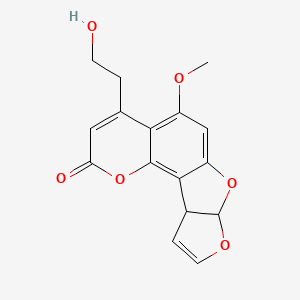

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
